molecular formula C14H18N2O4 B1324618 4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid CAS No. 309943-04-2

4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid

Cat. No. B1324618
M. Wt: 278.3 g/mol
InChI Key: VSPIHBDRJRMTKQ-UHFFFAOYSA-N
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Description

“4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid” is a chemical compound with the molecular formula C14H18N2O4 . It has a molecular weight of 278.30 g/mol . This compound has gained significant attention in scientific research recently.


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, a methylamino group, and a 3-nitrobenzoic acid group . The InChI key for this compound is VAHGAIQQOSIPHA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.32 g/mol and a topological polar surface area of 92.2 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Synthesis and Chemical Education : The synthesis of nitrobenzoic acid derivatives, such as 4-amino-3-nitrobenzoic acid methyl ester, is highlighted as a straightforward process suitable for educational purposes in organic chemistry. This process involves Fischer esterification and provides an example of producing nitrobenzoic acid derivatives with potential application in teaching laboratory settings (Kam, Levonis, & Schweiker, 2020).

Peptide Synthesis : Research into the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids demonstrates their utility as reagents for coupling to polyethylene glycol, facilitating the creation of benzoyl-polyethylene glycol supports. This method presents an efficient route for peptide synthesis, offering better yields and purification processes compared to traditional methods (Hemmasi, Stüber, & Bayer, 1982).

Material Sciences : Studies on the molecular structures of similar compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, showcase the importance of nitrobenzoic acid derivatives in understanding hydrogen bonding and molecular interactions. These findings have implications for material science, particularly in the design and synthesis of new materials with specific properties (Portilla et al., 2007).

Environmental Science : The microbial transformation of nitroaromatic compounds in sewage effluent research indicates the degradation pathways of nitrobenzoic acids under various conditions. Such studies are crucial for understanding the environmental impact and biodegradability of nitrobenzoic acid derivatives, including potential compounds like 4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid (Hallas & Alexander, 1983).

properties

IUPAC Name

4-[cyclohexyl(methyl)amino]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-15(11-5-3-2-4-6-11)12-8-7-10(14(17)18)9-13(12)16(19)20/h7-9,11H,2-6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPIHBDRJRMTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-fluoro-3-nitrobenzoate (Chontech 01072; 500 mg; 2.35 mmol; 1 eq.) and N-methylcyclohexylamine (Aldrich 10, 332-2; 796.59 mg; 7.04 mmol; 3 eq.) in DMF (2 mL) was stirred at 50° C. for 3 hours. The reaction was then allowed to return to room temperature and diluted with water. Extraction with ethyl acetate, drying over sodium sulfate and concentration in vacuo gave a yellow oil. The oil was taken up in THF (15 mL) and lithium hydroxide (280.86 mg; 11.73 mmol; 5 eq.) was added followed by water (15 mL). The reaction mixture was stirred at room temperature for 5 hours. After evaporation of the solvent, the solution was diluted with water and washed with Et2O. The aqueous layer was acidified to pH 4 with AcOH, extracted with Et2O, dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
796.59 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
280.86 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

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